molecular formula C12H20ClNO2 B6416162 [(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride CAS No. 1240567-41-2

[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride

Cat. No.: B6416162
CAS No.: 1240567-41-2
M. Wt: 245.74 g/mol
InChI Key: DXQNXEYTGUEQID-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine hydrochloride is a substituted benzylamine derivative characterized by a 2,5-dimethoxy-substituted phenyl ring attached to a methyl group, with a propylamine side chain forming the hydrochloride salt. Its molecular formula is C₁₂H₂₀ClNO₂ (calculated molecular weight: 245.75 g/mol). The compound shares structural similarities with serotonergic agonists but lacks extensive pharmacological characterization in the literature.

Synthesis pathways for analogous compounds (e.g., 2C-D, 2C-P) involve reductive amination or hydrogenation of intermediate ketones, as described in for related isonitrosoketone derivatives .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQNXEYTGUEQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide in the presence of a base like potassium carbonate to form (2,5-Dimethoxyphenyl)methylamine. The hydrochloride salt is obtained by treating the amine with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Chemical Synthesis and Properties

The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves several steps:

  • Formation of Intermediate : The reaction begins with 2,5-dimethoxybenzaldehyde reacting with nitroethane to yield 2,5-dimethoxy-beta-nitrostyrene.
  • Reduction : This intermediate is then reduced using lithium aluminum hydride to produce 2,5-dimethoxyphenethylamine.
  • Alkylation : The final step involves alkylation with propyl bromide in the presence of potassium carbonate to form the target compound. The hydrochloride salt is obtained by treating the amine with hydrochloric acid.

Chemistry

  • Precursor for Synthesis : This compound serves as a precursor for synthesizing various phenethylamine derivatives, which are important in the development of new psychoactive substances.
  • Chemical Reactions : It undergoes various reactions including oxidation to form quinones, reduction to produce amine derivatives, and electrophilic aromatic substitutions.

Biology

  • Neurotransmitter Interaction : Research indicates that (2,5-Dimethoxyphenyl)methylamine hydrochloride interacts with serotonin receptors, particularly the 5-HT2A subtype. This interaction suggests its potential use in studying neurotransmitter systems and their effects on mood and perception .
  • Psychoactive Properties : Due to its structural similarity to other psychoactive compounds, it is studied for its effects on mood disorders and other psychiatric conditions.

Medicine

  • Therapeutic Potential : The compound is investigated for its potential therapeutic effects in treating psychiatric disorders due to its agonistic activity at serotonin receptors .
  • Clinical Insights : Case studies have highlighted the clinical implications of similar compounds in emergency medicine, particularly concerning their psychoactive effects and the challenges in detection during toxicological assessments .

Mechanism of Action

The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and hallucinations. The compound also affects other neurotransmitter systems, including dopamine and norepinephrine pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2,5-Dimethoxyphenyl)methylamine hydrochloride with key analogs:

Compound Name Molecular Formula Substituents on Phenyl Ring Amine Side Chain Key Pharmacological Targets Evidence Source
(2,5-Dimethoxyphenyl)methylamine HCl C₁₂H₂₀ClNO₂ 2,5-dimethoxy N-propyl Not well studied -
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl) C₁₁H₁₈ClNO₂ 2,5-dimethoxy, 4-methyl Ethylamine (β-phenethylamine) 5-HT₂A/2C receptor agonist
2C-P (2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine HCl) C₁₃H₂₂ClNO₂ 2,5-dimethoxy, 4-propyl Ethylamine (β-phenethylamine) 5-HT₂A/2C receptor agonist
25H-NBOH (2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) C₁₇H₂₁NO₃ 2,5-dimethoxy Ethylamine with hydroxymethylphenol 5-HT₂A agonist
1-(2,5-Dimethoxy-4-propylphenyl)propan-2-amine HCl C₁₄H₂₄ClNO₂ 2,5-dimethoxy, 4-propyl Isopropylamine (amphetamine backbone) Likely 5-HT₂A agonist
Key Observations:

The N-propyl side chain distinguishes it from phenethylamine derivatives (e.g., 2C-D, 2C-P) and amphetamine-like structures (e.g., compound), which may alter metabolic stability and binding kinetics.

Pharmacological Implications: Phenethylamines (e.g., 2C-D, 2C-P) are established 5-HT₂A/2C agonists, with 4-position substituents (methyl, propyl) enhancing potency and duration of action . The absence of a 4-substituent in the target compound may limit its serotonergic activity. The benzylamine backbone (vs.

Synthetic Complexity :

  • The compound requires a 4-propyl substituent and amphetamine backbone, increasing synthetic complexity compared to the target compound. Hydrogenation steps using palladized charcoal (as in ) are common for such amines .

Research Findings and Data Gaps

  • Analogous compounds like 2C-P have melting points >150°C, suggesting similar thermal stability .
  • Receptor Binding: No direct studies on the target compound’s receptor profile exist. Based on structural analogs, modest 5-HT₂A affinity is plausible but likely lower than 2C-series compounds.

Biological Activity

(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound with significant implications in neuropharmacology and medicinal chemistry. Its structure, characterized by a dimethoxyphenyl group and a propyl amine moiety, allows for unique interactions with biological systems, particularly serotonin receptors. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₀ClNO₂
  • CAS Number : 432492-76-7
  • Structural Features : The compound features two methoxy groups attached to a phenyl ring, along with a propyl amine structure, which is crucial for its biological activity.

(2,5-Dimethoxyphenyl)methylamine hydrochloride primarily interacts with serotonin receptors, particularly the 5-HT2A subtype. These receptors are implicated in various neuropsychological conditions, making the compound a candidate for therapeutic applications in mood disorders and other psychiatric conditions.

The mechanism of action involves:

  • Agonistic Activity : Similar compounds have shown agonistic effects at serotonin receptors, leading to modulation of neurotransmitter systems involved in mood regulation.
  • Receptor Binding : The dimethoxyphenyl group facilitates binding to hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues.

Biological Activity and Therapeutic Potential

Research indicates that (2,5-Dimethoxyphenyl)methylamine hydrochloride may exhibit various biological activities:

  • Neuropharmacological Effects : Its interaction with serotonin receptors suggests potential applications in treating mood disorders. Studies on similar compounds have shown efficacy in modulating anxiety and depression symptoms.
  • Psychoactive Properties : Due to its structural similarity to other psychoactive substances, it may possess hallucinogenic properties, warranting further investigation into its safety and efficacy .

Case Studies

Several case studies highlight the clinical implications of compounds related to (2,5-Dimethoxyphenyl)methylamine hydrochloride:

  • Case Report on 25I-NBOMe :
    • An 18-year-old female experienced severe symptoms following exposure to 25I-NBOMe, a potent analog. Symptoms included seizures and tachycardia. The case underscores the need for careful monitoring of similar compounds due to their unpredictable effects on human health .
  • Toxicological Analysis :
    • A study reported five cases of intoxication linked to 2C-P (a related compound), emphasizing the potential risks associated with recreational use of compounds in the same class .

Comparative Analysis

To better understand the uniqueness of (2,5-Dimethoxyphenyl)methylamine hydrochloride, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2,5-DimethoxyamphetamineTwo methoxy groups on a phenyl ringSchedule I controlled substance; no accepted medical use
2,5-Dimethoxy-4-propylphenethylamine hydrochloridePropyl chain on phenethylamineDifferent receptor activity
(2,5-Dimethoxyphenyl)methylamine hydrochlorideMethyl instead of propyl groupDistinct pharmacological profile

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